molecular formula C21H24F2O4 B1427048 (6S,8S,9R,10S,11S,13S,14S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one CAS No. 1270039-29-6

(6S,8S,9R,10S,11S,13S,14S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one

Cat. No.: B1427048
CAS No.: 1270039-29-6
M. Wt: 378.4 g/mol
InChI Key: KVEOPUITANBHFN-FXZCQDAKSA-N
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Description

(6S,8S,9R,10S,11S,13S,14S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one is a useful research compound. Its molecular formula is C21H24F2O4 and its molecular weight is 378.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Steroidal System

Research on compounds structurally similar to (6S,8S,9R,10S,11S,13S,14S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one has focused on understanding their crystal structures. For example, Zhou et al. (2015) studied the crystal structure of a steroidal system with a fused four-ring conformation, providing insights into the molecular geometry of such compounds (Zhou et al., 2015).

Synthesis and Structural Elucidation

The synthesis and structural elucidation of derivatives of these compounds have been a significant area of study. For instance, Ketuly et al. (2010) focused on the synthesis of stigmastadien-3β-yl p-toluenesulfonate, demonstrating the variations in molecular structure through synthesis techniques (Ketuly et al., 2010).

Potential Medical Applications

Research has also explored potential medical applications. Shaheen et al. (2014) synthesized triorganotin(IV) derivatives of sodium deoxycholate, analyzing their antimicrobial and antitumor activities, indicative of the broader medical relevance of these compounds (Shaheen et al., 2014).

Metabolic Activation and Carcinogenicity

Studies by Boyd et al. (1993) have investigated the metabolic activation and mutagenicity of cyclopenta[a]phenanthrene analogues, providing insights into their potential carcinogenic properties (Boyd et al., 1993).

Conformational Analysis and Chemical Reactions

The conformational analysis and the reactions of these compounds have also been studied. For instance, research on bay region distortions in cyclopenta[a]phenanthrenes by Kashino et al. (1986) provided valuable data on the molecular conformations and their implications for carcinogenicity (Kashino et al., 1986).

Properties

IUPAC Name

(6S,8S,9R,10S,11S,13S,14S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F2O4/c1-19-9-18(27)21(23)14(12(19)3-4-13(19)17(26)10-24)8-16(22)15-7-11(25)5-6-20(15,21)2/h4-7,12,14,16,18,24,27H,3,8-10H2,1-2H3/t12-,14-,16-,18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVEOPUITANBHFN-FXZCQDAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3(C(C1CC=C2C(=O)CO)CC(C4=CC(=O)C=CC43C)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC=C2C(=O)CO)C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6S,8S,9R,10S,11S,13S,14S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one
Reactant of Route 2
(6S,8S,9R,10S,11S,13S,14S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one
Reactant of Route 3
(6S,8S,9R,10S,11S,13S,14S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one
Reactant of Route 4
(6S,8S,9R,10S,11S,13S,14S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one
Reactant of Route 5
(6S,8S,9R,10S,11S,13S,14S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one
Reactant of Route 6
(6S,8S,9R,10S,11S,13S,14S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one

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